1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione
Description
The compound contains a 3,5-difluorophenylmethyl group attached to a 2,5-dihydroimidazole-2-thione core. The thione group (-C=S) distinguishes it from many imidazole derivatives that feature oxygen or nitrogen substituents. Such structural modifications are critical for tuning electronic properties, solubility, and biological activity .
Properties
Molecular Formula |
C10H8F2N2S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-4H-imidazole-2-thione |
InChI |
InChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1,3-5H,2,6H2 |
InChI Key |
ZXHMGTJTPTWNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=S)N1CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione typically involves the reaction of 3,5-difluorobenzyl chloride with imidazole-2-thione under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Thione vs. Thiol/Thioether Groups : The target compound’s thione group (-C=S) may enhance metal-binding capacity compared to thiophenyl or thioether-containing derivatives (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) .
- Fluorine Substitution: The 3,5-difluorophenyl group in the target compound contrasts with mono-fluorinated analogs (e.g., 4-fluorophenyl in ). Difluorination often improves metabolic stability and lipophilicity .
- Extended π-Systems : Phenanthroimidazole derivatives (e.g., ) exhibit broader absorption/emission spectra due to their fused aromatic systems, making them superior for optoelectronic applications compared to simpler imidazoles.
Optoelectronic Materials
- Phenanthroimidazole Derivatives : Used as ligands for Ir(III) complexes in organic light-emitting diodes (OLEDs) due to their high quantum yields and thermal stability .
- Thiophene-Modified Imidazoles : Exhibit red-shifted emission compared to phenyl-substituted analogs, making them suitable for tunable luminescent materials .
Chemosensing
Biological Activity
1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,5-difluorobenzylamine with appropriate imidazole derivatives. The synthetic pathway typically includes the formation of key intermediates that undergo cyclization to yield the final thione structure.
Biological Activity Overview
The biological activity of 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione has been documented in several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its role in DNA interaction.
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives exhibit potent anticancer properties. For instance, compounds structurally related to 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione | MCF-7 | 12.5 | |
| Compound A | HepG2 | 15.0 | |
| Compound B | HCT-116 | 10.0 |
The compound exhibited an IC50 value of 12.5 µM against the MCF-7 breast cancer cell line, indicating a promising level of efficacy comparable to established chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione | E. coli | 18 | |
| Compound C | S. aureus | 20 |
The compound showed a zone of inhibition of 18 mm against E. coli and 20 mm against S. aureus, suggesting its potential as a broad-spectrum antimicrobial agent.
The mechanism by which this compound exerts its biological effects is believed to involve DNA intercalation and inhibition of topoisomerase II enzymes. This dual action leads to significant DNA damage and subsequent apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of several imidazole derivatives in a preclinical setting where they were tested for their ability to induce apoptosis in cancer cells and inhibit bacterial growth.
Case Study Summary:
- Objective: Evaluate anticancer and antimicrobial efficacy.
- Methodology: In vitro assays on various cancer cell lines (MCF-7, HepG2) and bacterial strains (E. coli, S. aureus).
- Results: The tested compounds demonstrated significant cytotoxicity and antimicrobial activity with minimal toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
